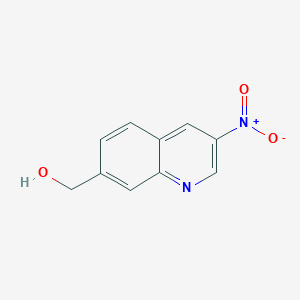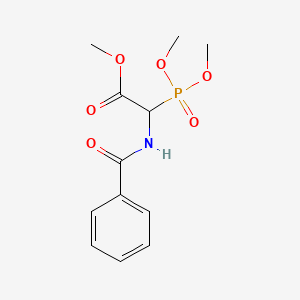
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C11H14NO5P It is known for its unique structure, which includes a benzoylamino group, a dimethoxyphosphoryl group, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate typically involves the reaction of benzoyl chloride with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzoylamino compounds.
Applications De Recherche Scientifique
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate can be compared with similar compounds such as:
Methyl 2-(dimethoxyphosphoryl)acetate: This compound lacks the benzoylamino group and has different reactivity and applications.
Methyl 2-(acetylamino)-2-(dimethoxyphosphoryl)acetate: This compound has an acetylamino group instead of a benzoylamino group, leading to different chemical properties and uses.
Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate:
Propriétés
Formule moléculaire |
C12H16NO6P |
|---|---|
Poids moléculaire |
301.23 g/mol |
Nom IUPAC |
methyl 2-benzamido-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C12H16NO6P/c1-17-12(15)11(20(16,18-2)19-3)13-10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,13,14) |
Clé InChI |
XUKNQPGQVKDJRX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
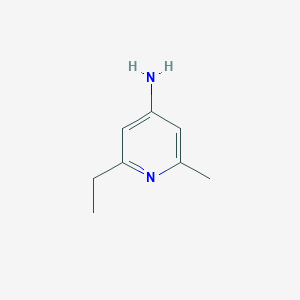
![3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8461668.png)

![1h-Pyrrolo[2,3-b]pyridine-5-methanol,4-[[(1s,2r)-2-methylcyclohexyl]amino]-](/img/structure/B8461681.png)
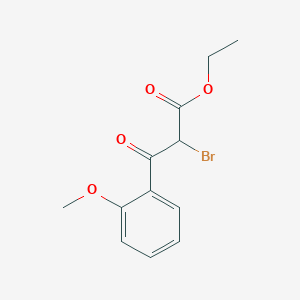
![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)
![4-[(3-Phenylprop-2-en-1-yl)oxy]piperidine](/img/structure/B8461698.png)
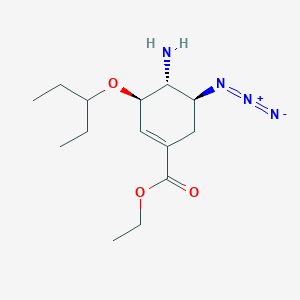

![5,6-Dihydrofuro[2,3-c]pyridazin-3(2H)-one](/img/structure/B8461726.png)
